Bicyclo[1.1.0]butane-1-carboxylic acid
Overview
Description
Bicyclo[1.1.0]butane-1-carboxylic acid is a highly strained carbocyclic compound characterized by its unique bicyclic structure. This compound consists of two cyclopropane rings fused through a common carbon-carbon bond, resulting in significant ring strain. The high strain energy of this compound makes it an interesting subject for research in organic and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.0]butane-1-carboxylic acid typically involves the formation of the strained bicyclic structure through various synthetic routes. One common method is the palladium-catalyzed cross-coupling reaction on pre-formed bicyclo[1.1.0]butanes, which allows for late-stage diversification of the bridgehead position . Another approach involves the transannular cyclization of cyclobutyl carbanions onto tertiary halides or the cyclopropyl carbanion onto halomethyl substituents .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Bicyclo[1.1.0]butane-1-carboxylic acid undergoes various types of chemical reactions, including:
Strain-release reactions: These reactions involve the cleavage of the strained central bond, leading to the formation of cyclobutanes or other ring systems.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Substitution reactions: Substitution reactions at the bridgehead positions can be achieved through palladium-catalyzed cross-coupling.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, nucleophiles, electrophiles, and photoredox catalysts . Reaction conditions often involve mild temperatures and visible-light photocatalysis to promote strain-release transformations .
Major Products Formed
The major products formed from the reactions of this compound include cyclobutanes, cyclobutenes, and other substituted ring systems .
Scientific Research Applications
Bicyclo[1.1.0]butane-1-carboxylic acid has several scientific research applications, including:
Organic synthesis: The compound serves as a valuable building block in the synthesis of complex organic molecules due to its high strain energy and reactivity.
Pharmaceutical chemistry: This compound is used in the development of bioisosteres and covalent warheads for drug discovery.
Bioconjugation: The compound’s unique structure allows for selective bioconjugation processes, making it useful in the modification of biomolecules.
Material science: The strain-release properties of this compound can be exploited in the design of new materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of bicyclo[1.1.0]butane-1-carboxylic acid primarily involves strain-release transformations. The high strain energy of the bicyclic structure drives the cleavage of the central bond, leading to the formation of more stable ring systems . This strain-release mechanism can be facilitated by visible-light photocatalysis, which promotes electron transfer or energy transfer pathways under mild conditions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.0]butane: The parent compound without the carboxylic acid functional group, known for its high strain energy and reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting similar strain-release properties.
Bicyclo[1.1.1]pentane: A related compound with a three-membered ring fused to a four-membered ring, used in drug design and material science.
Uniqueness
Bicyclo[1.1.0]butane-1-carboxylic acid stands out due to its combination of high strain energy and the presence of a carboxylic acid functional group. This unique structure allows for diverse chemical reactivity and applications in various fields of research .
Properties
IUPAC Name |
bicyclo[1.1.0]butane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-4(7)5-1-3(5)2-5/h3H,1-2H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBDVCLDAHAABR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603962 | |
Record name | Bicyclo[1.1.0]butane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30603962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30493-99-3 | |
Record name | Bicyclo[1.1.0]butane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30603962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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